1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide
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Description
The compound “1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide” is a complex organic molecule. It likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, fluorinated compounds are often synthesized using enzymatic methods . The use of 3-Fluorobenzyl chloride in synthesis is also common .Scientific Research Applications
Synthesis and Characterization
- Research into triazole derivatives, closely related to 1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide, demonstrates their potential in chemical synthesis. For example, the synthesis and characterization of various triazole derivatives, including those with fluorophenyl groups, have been explored. These compounds have been synthesized and analyzed using spectroscopic, X-ray, and DFT calculations (Ahmed et al., 2020).
Biological Activity and Applications
Triazole derivatives exhibit a wide spectrum of biological activities. Compounds similar to the mentioned triazole have been synthesized for their potential antimicrobial properties. For instance, 4-((5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid demonstrated notable antimicrobial activity, suggesting potential medical applications of these compounds (Kariuki et al., 2022).
Triazole compounds have been investigated for their antiproliferative and anticancer activities. Research into dehydroabietic acid hybrids containing 1,2,3-triazole moiety, closely related to the compound , has shown significant cytotoxicity against various human carcinoma cell lines, underlining the potential use of these compounds in cancer research (Li et al., 2019).
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-5-methyltriazole-4-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4S/c1-7-10(11(13)17)14-15-16(7)6-8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H2,13,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBMCOYFFSAJBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC(=CC=C2)F)C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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